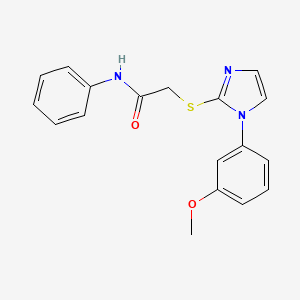

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-16-9-5-8-15(12-16)21-11-10-19-18(21)24-13-17(22)20-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJFASZUFXGHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes . Industrial production methods may scale up these reactions using continuous flow techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development

Research indicates that compounds with similar structures exhibit significant biological activities. 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is being studied for its potential as a therapeutic agent targeting various enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may have anticancer properties, as imidazole derivatives are known to induce apoptosis in cancer cells by affecting mitochondrial function and activating caspases .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies. Similar imidazole-based compounds have demonstrated effectiveness against various bacteria, including resistant strains. The thioether group may enhance the interaction with microbial targets, leading to increased efficacy .

Biological Applications

Cellular Interaction Studies

The interactions of this compound with cellular components are crucial for understanding its biological effects. It may modulate signaling pathways by interacting with specific receptors, potentially leading to therapeutic applications in inflammatory diseases or metabolic disorders .

In Vivo Studies

In vivo studies are essential for evaluating the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest that it may inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Industrial Applications

Material Science

The unique properties of this compound make it a candidate for developing new materials with specific properties such as conductivity or catalytic activity. Its thioether functionality can be leveraged in creating novel polymers or composites with enhanced performance characteristics.

Comparative Analysis of Related Compounds

A comparison of structurally similar compounds reveals the unique features of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(3-Methoxyphenyl)-1H-imidazole | Imidazole ring without thioether | Antimicrobial activity |

| N-(naphthalen-1-yl)acetamide | Acetamide group without imidazole | Analgesic properties |

| 2-(4-Methylphenyl)-N-(naphthalen-1-yl)acetamide | Similar acetamide structure | Anticancer activity |

The unique combination of functional groups in this compound sets it apart from these compounds, potentially leading to distinct biological effects and therapeutic applications.

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives similar to this compound:

- Anticancer Activity : A study demonstrated that imidazole derivatives could induce apoptosis in cancer cells by activating caspases, suggesting that this compound may exhibit similar properties .

- Antimicrobial Evaluation : Research on related compounds showed significant antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains, indicating the potential for developing new antibiotics .

Mechanism of Action

The mechanism by which 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide exerts its effects involves binding to specific molecular targets. For instance, it may inhibit certain enzymes by interacting with their active sites, thereby modulating biochemical pathways . The imidazole ring is known to coordinate with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary primarily in:

Heterocyclic core : Benzimidazole vs. imidazole.

Substituents : Electron-withdrawing (e.g., bromo, nitro) vs. electron-donating (e.g., methoxy, methylthio) groups.

Linker modifications : Thioacetamide vs. triazole or thiazole-based linkers.

Below is a detailed comparison with key analogs:

Key Findings

Core Heterocycle Impact :

- Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., compound 15 ) exhibit DNA intercalation due to their planar structure, whereas imidazole analogs (e.g., compound 20 ) target enzymes like IMPDH . The target compound’s imidazole core may offer a balance between solubility and target specificity.

- Triazole Linkers : Compounds with triazole linkers (e.g., 6a–6c ) demonstrate enhanced solubility and microbial activity due to hydrogen-bonding capabilities .

Substituent Effects :

- Electron-Donating Groups : The 3-methoxy group in the target compound likely improves solubility and metabolic stability compared to bromo (compound 20 ) or nitro substituents (e.g., 6b , 6c ) .

- Benzoyl Groups : Bulky substituents like benzoyl (compound 15 ) reduce solubility but may enhance receptor binding through hydrophobic interactions .

Biological Activity: Antimicrobial Potential: Thioacetamide-linked imidazoles (e.g., 20) show IMPDH inhibition, while triazole derivatives (e.g., 6a) exhibit activity via docking studies . Anticancer Activity: Benzimidazole analogs (e.g., 15) are more effective in DNA-targeted therapies than imidazole derivatives .

Synthetic Accessibility :

Biological Activity

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by data tables and relevant research findings.

Structural Overview

The compound features a complex arrangement of functional groups, including:

- An imidazole ring which is known for its biological significance.

- A thioether linkage that may enhance its pharmacological properties.

- An acetamide moiety which is often associated with various biological activities.

The molecular formula of the compound is with a molecular weight of 389.47 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal and primary amines.

- Introduction of the Methoxyphenyl Group : Electrophilic aromatic substitution reactions are employed.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound.

Anticancer Properties

Preliminary studies indicate that compounds structurally similar to 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide exhibit significant anticancer activity. For instance, derivatives with imidazole rings have shown effectiveness against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate Cancer) | 0.67 |

| Compound B | HCT116 (Colon Cancer) | 0.80 |

| Compound C | ACHN (Renal Cancer) | 0.87 |

These values suggest that the compound may inhibit cancer cell proliferation effectively.

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like EGFR and Src, which are crucial in cancer progression.

- Cell Cycle Modulation : Some studies indicate that imidazole derivatives can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.

Case Studies and Research Findings

Research has demonstrated that imidazole derivatives can significantly impact cancer treatment strategies:

-

Study on Tubulin Polymerization : Compounds with similar structures inhibited tubulin polymerization by up to 59%, suggesting potential as chemotherapeutic agents.

- Example : At a concentration of 1 µM, certain derivatives showed a dramatic increase in cell cycle arrest in A549 lung cancer cells.

- Docking Studies : Molecular docking studies have indicated strong binding affinities of these compounds to target proteins involved in cancer pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide and its structural analogs?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Formation of the imidazole core through condensation of substituted phenylamines with glyoxal derivatives under acidic conditions .

- Step 2 : Thioether linkage introduction via nucleophilic substitution between a thiol-containing intermediate (e.g., 2-mercaptoimidazole derivatives) and chloroacetamide precursors. Solvents like DMF or THF and bases such as K₂CO₃ are typically used .

- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural characterization of this compound validated in academic research?

- Methodological Answer : A combination of analytical techniques is employed:

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content; deviations < 0.4% indicate purity) .

- Spectroscopy :

- IR : Peaks at ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C–S), and ~3300 cm⁻¹ (N–H) .

- NMR : ¹H NMR signals for methoxy (–OCH₃) at δ 3.7–3.9 ppm and aromatic protons at δ 6.8–7.5 ppm. ¹³C NMR confirms imidazole C–N and thioether bonds .

- HRMS : Accurate mass matching within 5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for structurally similar compounds?

- Methodological Answer : Discrepancies between calculated and observed elemental percentages often arise from:

- Incomplete Purification : Repeat recrystallization or use preparative HPLC to remove byproducts .

- Hydrate/Solvate Formation : Perform thermogravimetric analysis (TGA) to detect adsorbed solvents .

- Example : In a study, a 0.3% deviation in nitrogen content was traced to residual DMF, resolved via extended vacuum drying .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- Methodological Answer : Focus on:

- Target Selection : Prioritize enzymes/receptors with known interactions with imidazole-thioacetamide scaffolds (e.g., kinases, GPCRs) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., IC₅₀ determination against α-glucosidase) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM) .

- Control Compounds : Include structurally analogous derivatives (e.g., 9c, 9f in ) to assess substituent effects .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., PDB ID 1L2Q for kinase inhibition). Focus on hydrogen bonding (imidazole N–H) and hydrophobic interactions (phenyl/methoxy groups) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

- SAR Analysis : Compare docking scores of derivatives (e.g., 9a–9f) to identify critical substituents (e.g., 3-methoxyphenyl enhances binding affinity by 1.5 kcal/mol) .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., Cu(OAc)₂) for click chemistry steps to improve triazole ring formation efficiency (yields increase from 65% to 82%) .

- Solvent Optimization : Replace ethanol with acetonitrile for better solubility of intermediates, reducing side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 8 h to 30 min (e.g., 80°C, 300 W) while maintaining >90% purity .

Data Contradiction and Validation

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines/passage numbers and normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., t₁/₂ < 30 min indicates rapid metabolism, explaining variability) .

- Collaborative Validation : Replicate results in ≥2 independent labs with blinded sample analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.